molecular formula C8H5Br2ClO B2705679 5-Bromo-2-chlorophenacyl bromide CAS No. 1261775-99-8

5-Bromo-2-chlorophenacyl bromide

Cat. No. B2705679
CAS RN: 1261775-99-8
M. Wt: 312.39
InChI Key: CPYOJYNOGRYUIQ-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorophenacyl bromide is a chemical compound with the IUPAC name 2-bromo-1-(5-bromo-2-chlorophenyl)ethanone . It has a molecular weight of 312.39 . It is a solid at room temperature .


Physical And Chemical Properties Analysis

5-Bromo-2-chlorophenacyl bromide is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

α-Bromination Reaction in Organic Chemistry

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives, including 5-Bromo-2-chlorophenacyl bromide, has been investigated using pyridine hydrobromide perbromide as the brominating agent .

Synthesis of 4-Chloro-α-bromo-acetophenone

4-Chloro-α-bromo-acetophenone can be synthesized using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Intermediate in the Production of Pharmaceuticals

α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals .

Intermediate in the Production of Pesticides

In addition to pharmaceuticals, α-brominated products derived from bromoacetophenone are also used in the production of pesticides .

Friedel-Crafts Acetylation of p-dibromobenzene

2’-Chloro-2,5’-dibromoacetophenone can be produced through the Friedel-Crafts acetylation of p-dibromobenzene .

Oxidation to 2,4-dibromobenzoic Acid

2’-Chloro-2,5’-dibromoacetophenone can be oxidized to 2,4-dibromobenzoic acid, a process that is quite straightforward .

Teaching and Research in Undergraduate Organic Chemistry Experiments

The bromination reaction of carbonyl compounds, including 5-Bromo-2-chlorophenacyl bromide, is a crucial aspect of organic chemistry and is used in undergraduate organic chemistry experiments . This helps to consolidate theoretical knowledge, deepen understanding of organic reaction principles, and foster innovation consciousness as well as practical aptitude .

Safety and Hazards

5-Bromo-2-chlorophenacyl bromide is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314 . Precautionary statements include P271, P260, and P280 . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

properties

IUPAC Name

2-bromo-1-(5-bromo-2-chlorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2ClO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYOJYNOGRYUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chlorophenacyl bromide

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